Famotidine dimer

Description

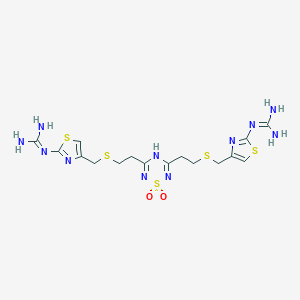

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of Famotidine Dimer

Introduction: The Clinical Significance and Stability Challenges of Famotidine

Famotidine is a potent and highly selective histamine H2-receptor antagonist widely prescribed for the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] Its therapeutic efficacy lies in its ability to competitively inhibit the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[1][2] Despite its clinical importance, famotidine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its safety and efficacy. A critical degradation product is the famotidine dimer, officially recognized as Famotidine Impurity B in the European Pharmacopoeia.[3][4] Understanding the mechanistic pathways of its formation is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control.

This technical guide provides a comprehensive exploration of the this compound formation mechanism, intended for researchers, scientists, and drug development professionals. It delves into the underlying chemistry of famotidine degradation, outlines detailed experimental protocols for studying dimer formation, and presents validated analytical techniques for its identification and quantification.

Part 1: The Core Mechanism of Famotidine Dimerization

The formation of the this compound is primarily driven by oxidative stress, with the thioether group in the famotidine molecule being the most susceptible site for oxidation. The proposed mechanism involves a multi-step process initiated by the oxidation of the sulfide to a sulfoxide, followed by subsequent reactions leading to the dimeric structure.

Step 1: Oxidative Formation of Famotidine S-Oxide

The initial and rate-determining step in the degradation pathway leading to the dimer is the oxidation of the thioether sulfur atom in the famotidine molecule. This oxidation is readily initiated by oxidizing agents such as hydrogen peroxide or exposure to light in the presence of oxygen. The product of this reaction is Famotidine S-oxide, a known metabolite and degradation product.[5]

The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidizing agent. For instance, with potassium caroate (KHSO5), the formation of the S-oxide is immediate.[5]

Step 2: Postulated Pathway to Dimer Formation

While the precise mechanism for the conversion of Famotidine S-oxide to the dimer is not definitively established in the literature, a chemically plausible pathway can be postulated based on the known structure of the dimer (3,5-bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide).[4]

The formation of the central thiatriazine ring of the dimer likely involves the sulfonamide moiety of the famotidine molecule. It is hypothesized that under oxidative conditions, the famotidine S-oxide undergoes further reactions, potentially involving the sulfonamide group, leading to a condensation reaction between two molecules of a reactive intermediate.

Part 2: Experimental Investigation of Dimer Formation

To investigate the formation of the this compound, forced degradation studies are essential. These studies intentionally expose famotidine to harsh conditions to accelerate its degradation and facilitate the identification of degradation products.

Forced Degradation Protocol (Oxidative Stress)

This protocol is designed to induce the formation of the this compound through oxidative degradation.

1. Preparation of Famotidine Stock Solution:

-

Accurately weigh and dissolve famotidine reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[6]

2. Stress Conditions:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).[7]

-

Procedure:

-

To a known volume of the famotidine stock solution, add an equal volume of 3% H₂O₂.

-

Protect the solution from light by wrapping the container in aluminum foil.

-

Maintain the solution at room temperature (25°C ± 2°C).

-

Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution) or by significant dilution with the mobile phase to prevent further degradation.

-

3. Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method (see Part 3 for a detailed analytical method).

Part 3: Analytical Methodologies for Dimer Identification and Quantification

A robust, stability-indicating analytical method is crucial for separating and quantifying the this compound from the parent drug and other degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

High-Performance Liquid Chromatography (HPLC) Method

This section provides a detailed protocol for an HPLC method capable of resolving famotidine and its dimer.

1. Chromatographic Conditions:

| Parameter | Specification |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer with 5 mM 1-Octane Sulfonic Acid Sodium Salt, pH adjusted to 3.5 with orthophosphoric acid, mixed with acetonitrile and methanol (94:6 v/v).[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient Elution | A gradient program should be optimized to ensure separation. A typical starting point could be a linear gradient from 100% Mobile Phase A to a mixture of A and B.[6] |

| Flow Rate | 1.5 mL/min[6] |

| Column Temperature | Ambient[6] |

| Detection Wavelength | 266 nm[6] |

| Injection Volume | 20 µL[6] |

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of Famotidine Impurity B reference standard in the mobile phase at a known concentration (e.g., 2.5 µg/mL).[6]

-

Sample Solution: Dilute the quenched samples from the forced degradation study with the mobile phase to a suitable concentration.

3. System Suitability:

-

Before sample analysis, inject a system suitability solution containing both famotidine and the this compound to ensure adequate resolution between the two peaks.

LC-MS/MS for Structural Elucidation

For definitive structural confirmation of the dimer, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for famotidine and its degradation products.

-

Mass Analysis:

-

Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the degradation products. The protonated molecule of the this compound ([M+H]⁺) is expected at an m/z corresponding to its molecular formula (C₁₆H₂₃N₁₁O₂S₅).

-

Product Ion Scan (MS2): Perform fragmentation of the parent ion of the dimer to obtain a characteristic fragmentation pattern. This pattern can be compared with that of a reference standard or used for de novo structural elucidation. Key fragments of famotidine include m/z 189 and 259.[8]

-

Part 4: Structural Characterization of the this compound

The definitive identification of the this compound relies on a combination of chromatographic and spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in confirming the elemental composition of the dimer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The ¹H NMR spectrum of the dimer will show characteristic shifts and coupling patterns that differ from the famotidine monomer.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the structure of the dimer. A detailed NMR analysis of famotidine has been published, which can serve as a reference for interpreting the spectra of its degradation products.[3][9]

-

Conclusion

The formation of the this compound is a critical aspect of its stability profile, primarily driven by oxidative degradation pathways. A thorough understanding of this mechanism, from the initial formation of the S-oxide intermediate to the final dimeric structure, is essential for pharmaceutical scientists. By employing systematic forced degradation studies and robust, stability-indicating analytical methods such as HPLC and LC-MS/MS, it is possible to monitor and control the formation of this impurity, ensuring the quality, safety, and efficacy of famotidine-containing drug products. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to further investigate the nuances of famotidine degradation and to develop more stable formulations.

References

-

Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric. Ars Pharm. 2018; 59(2): 69-76. [Link]

-

Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2010, 2(3): 1-11. [Link]

-

Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences. Analytical and Bioanalytical Chemistry. 2012; 402(4): 1653-1663. [Link]

-

Effect of famotidine on oxidative drug metabolism. British Journal of Clinical Pharmacology. 1985; 20(5): 518-520. [Link]

-

RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies. 2003; 26(13): 2183-2195. [Link]

- A process for the preparation of a combination of famotidine polymorphs A and B.

-

Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. PubMed. [Link]

-

HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. ResearchGate. [Link]

-

CAS No : 89268-62-2| Product Name : Famotidine - Impurity B. Pharmaffiliates. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). Human Metabolome Database. [Link]

-

Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. PubMed. [Link]

-

Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry. PubMed. [Link]

-

Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. MDPI. [Link]

-

Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. [Link]

-

Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology. [Link]

-

What is the mechanism of Famotidine?. Patsnap Synapse. [Link]

-

Novel Role of Famotidine in Downregulation of Matrix metalloproteinase-9 During Protection of Ethanol-Induced Acute Gastric Ulcer. PubMed. [Link]

-

Famotidine. PubChem. [Link]

Sources

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. scielo.isciii.es [scielo.isciii.es]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Spectroscopic Determination and Computational Characterization of the Charge Transfer Complex of Famotidine with Bromanil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure of Famotidine Dimer (Impurity B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H₂-receptor antagonist, is a widely used pharmaceutical agent for the management of acid-related gastrointestinal disorders. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This technical guide provides a comprehensive examination of the chemical structure, formation, and analytical characterization of a key related substance: the famotidine dimer, officially designated as Famotidine Impurity B in the European Pharmacopoeia (EP) and Famotidine Related Compound B in the United States Pharmacopeia (USP). This guide will delve into the structural elucidation of this dimer, present detailed analytical methodologies for its identification and quantification, and discuss its significance in the context of famotidine's stability and degradation pathways.

Introduction to Famotidine and the Imperative of Impurity Profiling

Famotidine's therapeutic action lies in its ability to competitively inhibit the action of histamine at the H₂-receptors of the parietal cells in the stomach, leading to a reduction in gastric acid secretion. The control of impurities in the final drug product is a stringent regulatory requirement, as these compounds can potentially impact the safety and efficacy of the medication. The this compound is a significant process-related impurity that requires careful monitoring and control during drug manufacturing and formulation.

Unveiling the Chemical Identity of the this compound

The this compound, a distinct chemical entity, is formed through the condensation of two famotidine molecules. Its official chemical name is 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide [1][2].

Table 1: Key Identifiers for this compound (Impurity B)

| Identifier | Value |

| Chemical Name | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |

| Synonyms | Famotidine Impurity B (EP/BP), Famotidine Related Compound B (USP) |

| CAS Number | 89268-62-2[1][2] |

| Molecular Formula | C₁₆H₂₃N₁₁O₂S₅ |

| Molecular Weight | 561.76 g/mol |

The Genesis of the Dimer: Postulated Formation Pathway

The precise mechanism for the formation of the this compound is not extensively detailed in publicly available literature. However, based on its structure, it is hypothesized to be a condensation product that may arise during the synthesis of famotidine or under specific degradation conditions. The central 1,2,4,6-thiatriazine 1,1-dioxide ring is likely formed from the sulfamide moieties of two famotidine molecules, with the elimination of ammonia and water.

Figure 1: Postulated formation pathway of the this compound.

Structural Elucidation: A Multi-faceted Analytical Approach

The definitive identification and structural confirmation of the this compound rely on a combination of advanced analytical techniques.

Chromatographic Separation: Isolating the Dimer

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for separating the this compound from the parent drug and other related impurities. Reversed-phase chromatography is commonly employed for this purpose.

Experimental Protocol: A Validated HPLC Method for Impurity Profiling [3][4]

This protocol outlines a typical HPLC method for the separation of famotidine and its impurities, including the dimer.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice[3][4].

-

Mobile Phase: A gradient elution is often necessary to achieve optimal separation.

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more retained components like the dimer.

-

Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally used[3][4].

-

Detection: UV detection at a wavelength of approximately 265-275 nm is suitable for both famotidine and its dimer[3][4].

-

Sample Preparation: Samples of the famotidine drug substance or product are dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to an appropriate concentration.

Figure 2: A generalized workflow for the HPLC analysis of famotidine impurities.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the this compound and providing valuable structural information through fragmentation analysis. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 561.76 Da. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the dimer, and the resulting fragment ions can be analyzed to piece together its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural elucidation of organic molecules. While a complete, publicly available, detailed 2D NMR analysis specific to the this compound is not readily found in the primary literature, the expected signals can be inferred from the structure of famotidine itself. A comprehensive NMR analysis would involve:

-

¹H NMR: To identify the different types of protons and their chemical environments.

-

¹³C NMR: To identify the different carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure.

Significance and Regulatory Context

The presence of the this compound as an impurity in the drug substance and final product is a critical quality attribute that must be controlled within the limits specified by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The limits for impurities are established based on toxicological data and the potential impact on the safety and efficacy of the drug. Forced degradation studies, where the drug substance is subjected to stress conditions like heat, humidity, acid, base, and oxidation, are essential for identifying potential degradation products, including the dimer, and for developing stability-indicating analytical methods[5][6][7][8].

Conclusion

The this compound (Impurity B) is a well-defined and significant related substance in the impurity profile of famotidine. Its chemical structure has been established as 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide. The robust control of this impurity is paramount for ensuring the quality, safety, and efficacy of famotidine-containing drug products. This technical guide has provided a comprehensive overview of its chemical identity, postulated formation, and the analytical methodologies required for its characterization. A thorough understanding of the this compound is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important medication.

References

- Krishna, M. V., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11.

- Hotha, K. K., et al. (2015). Identification, Synthesis and Characterization of Unknown Impurity in the Famotidine Powder for Oral Suspension due to Excipient Interaction by UPLC-MS/MS & NMR.

- US20160376245A1 - Impurity of famotidine - Google P

-

Pharmaffiliates. (n.d.). Famotidine - Impurity B. Retrieved from [Link]

- Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253–257.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001919). Retrieved from [Link]

- Li, W., et al. (2015). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs, 24(16), 1903-1907.

- Zhang, Y., et al. (2020). Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction.

- Baranska, M., & Wagner, H. (2001). Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. Journal of Molecular Structure, 596(1-3), 131-139.

- Schlotterbeck, G., et al. (2002). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical chemistry, 74(18), 4844–4848.

- Li, W., et al. (2015). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of New Drugs, 24(16), 1903-1907.

- Piotrowska, K., & M-S. Ciesielski. (2017). Study on degradation process of famotidine hydrochloride in aqueous samples. Environmental Science and Pollution Research, 24(1), 593-600.

- Marosi, A., et al. (2012). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Analytical and bioanalytical chemistry, 402(3), 1215–1225.

- The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal, 10(2), 1-10.

- Roy, C. (2017). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. In Cocrystals: A New Avenue in Drug Delivery.

- The Pharmaceutical and Chemical Journal. (2023). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal, 10(2), 1-10.

- Wagner, G., & Wüthrich, K. (1982). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of molecular biology, 155(3), 347–366.

-

Koldobskii, G. I., & Ivanova, S. E. (2020). Novel[3][9]triazolo[3,4-b][3][4]thiadiazine and[3][9]triazolo[3,4-b][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules (Basel, Switzerland), 25(21), 5038.

- Khan, M. S., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Journal of Basic & Applied Sciences, 11, 233-240.

-

PharmaCompass. (n.d.). (1Z)-3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide. Retrieved from [Link]

- Kumar, A., et al. (2021). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Current Organic Synthesis, 18(1), 2-25.

Sources

- 1. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. Famotidine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tpcj.org [tpcj.org]

- 9. researchgate.net [researchgate.net]

The Famotidine Dimer: An In-depth Technical Guide to a Critical Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Famotidine and Its Dimeric Impurity

Famotidine is a potent and highly selective histamine H2-receptor antagonist, widely utilized in the treatment of conditions involving excessive gastric acid secretion, such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][][3] Its efficacy and safety profile have made it a cornerstone in gastroenterological pharmacotherapy. However, like any pharmaceutical active ingredient, the purity of famotidine is paramount to its safety and therapeutic effectiveness. During its synthesis and storage, various process-related impurities and degradation products can emerge. Among these, the famotidine dimer, identified by the CAS number 89268-62-2, is a notable impurity that requires stringent control.[4]

This technical guide offers a comprehensive overview of the this compound, also known as Famotidine Impurity B or Famotidine Related Compound B in major pharmacopeias.[4][5] We will delve into its chemical identity, the current understanding of its formation, and detailed, field-proven analytical methodologies for its detection and quantification. This guide is designed to equip researchers, analytical scientists, and drug development professionals with the critical knowledge and practical protocols necessary for the effective management of this impurity in both bulk drug substances and finished pharmaceutical products. The control of such impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality and patient safety.[6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the this compound is foundational for the development of robust analytical methods and for understanding its potential behavior in drug formulations.

| Property | Value | Source |

| CAS Number | 89268-62-2 | [4] |

| Chemical Name | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | [4][5] |

| Synonyms | Famotidine Impurity B, Famotidine Related Compound B | [4] |

| Molecular Formula | C₁₆H₂₃N₁₁O₂S₅ | [4] |

| Molecular Weight | 561.76 g/mol | |

| Appearance | Off-White Solid |

Formation and Degradation Pathways

The this compound is recognized as a process-related impurity and a potential degradation product.[6] While a definitive and universally accepted mechanism for its formation is not extensively detailed in the public literature, it is understood to arise from the inherent instability of the famotidine molecule under certain conditions. Famotidine is known to be susceptible to degradation in both acidic and basic environments, with hydrolysis playing a significant role in its decomposition.[7][8][9]

Forced degradation studies, a cornerstone of drug development, are instrumental in elucidating the potential degradation pathways and in the development of stability-indicating analytical methods.[10][11] Such studies typically expose the drug substance to stress conditions like acid, base, oxidation, heat, and light. The formation of the dimer is likely a consequence of the interaction between two famotidine molecules or their degradation intermediates under these stress conditions. A clear understanding of the degradation mechanism is still an area of active investigation.[7]

Caption: General degradation pathway of famotidine leading to the formation of the dimer and other products.

Toxicological Significance

While specific pharmacological or extensive toxicological studies on the isolated this compound are not widely published, its classification and control as an impurity by regulatory bodies underscore the importance of minimizing its presence in the final drug product. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the this compound:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

This information is critical for ensuring the safety of personnel handling the substance in a laboratory or manufacturing setting. The stringent limits set by pharmacopeias for this and other impurities are in place to ensure that the potential risks associated with their presence are negligible at the therapeutic doses of famotidine.

Analytical Methodologies for the Determination of this compound

The accurate and precise quantification of the this compound is essential for quality control in the pharmaceutical industry. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed and validated technique for this purpose.[6][10][12][13]

Recommended RP-HPLC Method

The following protocol is a synthesis of validated methods reported in the scientific literature and is designed to be a robust starting point for the separation and quantification of famotidine and its related impurities, including the dimer.[6][12]

Experimental Protocol

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

-

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale/Notes |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent | A C18 stationary phase provides the necessary hydrophobicity for the separation of famotidine and its impurities. |

| Mobile Phase A | Buffer: 0.02 M 1-Hexane sodium sulfonate in water, pH adjusted to 3.5 with orthophosphoric acid. | The ion-pairing agent (1-Hexane sodium sulfonate) is crucial for improving the peak shape and retention of the basic famotidine and its impurities on the C18 column. The acidic pH ensures the analytes are in their protonated form. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |

| Gradient Elution | Time (min) | % Mobile Phase A |

| 0 | 100 | |

| 20 | 90 | |

| 35 | 80 | |

| 37 | 100 | |

| 45 | 100 | |

| Flow Rate | 1.5 mL/min | Provides optimal separation and reasonable run time.[6] |

| Column Temperature | Ambient | Can be controlled (e.g., 25 °C) for improved reproducibility. |

| Detection Wavelength | 266 nm | Famotidine and its impurities exhibit significant absorbance at this wavelength.[6] |

| Injection Volume | 20 µL | Can be adjusted based on sample concentration and instrument sensitivity. |

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve famotidine and this compound reference standards in Mobile Phase A to obtain a known concentration (e.g., 2.5 µg/mL for the dimer).[6]

-

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask. Add approximately 20 mL of Mobile Phase A and sonicate for 30 minutes to ensure complete dissolution. Dilute to volume with Mobile Phase A and filter through a 0.45 µm syringe filter before injection.[6]

-

Caption: A typical workflow for the HPLC analysis of this compound in pharmaceutical samples.

Method Validation Parameters

A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters as per ICH guidelines include:

| Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve the this compound peak from famotidine and other potential impurities. |

| Linearity | A linear relationship between the concentration of the dimer and the detector response, with a correlation coefficient (r²) > 0.99. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should exhibit a relative standard deviation (RSD) of < 2%.[12] |

| Accuracy | The recovery of the dimer from a spiked sample matrix should be within 98-102%. |

| Limit of Detection (LOD) | The lowest concentration of the dimer that can be detected but not necessarily quantified (Signal-to-Noise ratio of 3:1). |

| Limit of Quantification (LOQ) | The lowest concentration of the dimer that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |

Conclusion

The this compound (CAS 89268-62-2) is a critical quality attribute in the manufacturing and formulation of famotidine. Its effective control is mandated by pharmacopeias and is essential for ensuring the safety and efficacy of the final drug product. This guide has provided a detailed overview of its chemical properties, insights into its formation, and a comprehensive, actionable protocol for its analysis via RP-HPLC. By implementing robust and validated analytical methods, researchers and drug development professionals can confidently monitor and control the levels of this impurity, thereby upholding the highest standards of pharmaceutical quality.

References

-

Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharmacia Lettre, 2(3), 1-11. [Link]

-

Roy, S. (n.d.). Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. In Thesis. [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2004). RP-HPLC determination of famotidine and its potential impurities in pharmaceuticals. Chromatographia, 60(3-4), 235-239. [Link]

-

Ashutosh, K., et al. (n.d.). Validation of Developed Method by RP-HPLC for Simultaneous Estimation of Famotidine and Ibuprofen in Human Plasma and Studying T. International Journal of Pharmaceutical Sciences and Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Famotidine. In PubChem. Retrieved from [Link]

- Teva Pharmaceutical Industries Ltd. (2016). Impurity of famotidine.

-

Sultana, N., Arayne, M. S., & Shafi, N. (2008). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column. Journal of Separation Science, 31(1), 133-139. [Link]

-

Li, Y., et al. (2023). A method for improving the properties of famotidine. RSC Advances, 13(28), 19348-19356. [Link]

-

Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. [Link]

-

Wikipedia. (n.d.). Famotidine. [Link]

-

Bungau, S., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 69(2), 296-299. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

S, P., & P, S. (2017). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 10(10), 3465-3471. [Link]

-

Karpinska, J., et al. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. Journal of Environmental Science and Health, Part A, 45(11), 1411-1416. [Link]

-

Beaulieu, N., et al. (1991). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Liquid Chromatography, 14(7), 1311-1324. [Link]

-

SynThink Research Chemicals. (n.d.). Famotidine EP Impurity B. [Link]

Sources

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Famotidine - Wikipedia [en.wikipedia.org]

- 4. This compound | C16H23N11O2S5 | CID 13359055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 8. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Famotidine Dimer in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of the famotidine dimer. The this compound, recognized as Famotidine Impurity B in pharmacopeial standards, is a critical substance to monitor and control in pharmaceutical manufacturing. Understanding its solubility in organic solvents is paramount for developing robust purification methods, analytical procedures, and stable formulations.

Introduction: The Significance of the this compound

Famotidine is a potent histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] During its synthesis, storage, or formulation, various related substances or impurities can form. One of the most significant is the this compound, officially known as 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide.[3][4]

Regulatory bodies like the FDA and European authorities mandate strict control over impurities, often setting a limit of 0.1% for any individual unknown impurity.[5] The this compound (Impurity B) is a known impurity that must be monitored.[4] A thorough understanding of its solubility is not merely an academic exercise; it is a critical necessity for:

-

Process Chemistry: Developing efficient crystallization processes to purge the dimer from the active pharmaceutical ingredient (API). The choice of solvent directly impacts yield and purity.

-

Analytical Method Development: Creating sensitive and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires solvents that can effectively dissolve both famotidine and its impurities to ensure accurate quantification.[1][4]

-

Formulation Science: Preventing the precipitation of the dimer in liquid dosage forms and ensuring the long-term stability of the final drug product.

This guide will delve into the physicochemical properties governing the dimer's solubility, present a systematic approach to solubility determination, and provide insights into interpreting solubility data in the context of various organic solvents.

Physicochemical Foundations of Solubility

To predict or explain the solubility of the this compound, we must first understand its molecular structure and the properties of the parent compound, famotidine.

Molecular Structure and Properties

-

Famotidine: The structure of famotidine (C8H15N7O2S3) is characterized by multiple polar functional groups capable of hydrogen bonding: a guanidine group, a thiazole ring, and a sulfamoyl group.[2][6] These groups make the molecule polar. Its pKa is approximately 6.8-7.0, and it has a negative LogP value (around -0.6), indicating its hydrophilic nature.[2][7]

-

This compound (Impurity B): The dimer (C16H23N11O2S5) is a significantly larger molecule formed from two famotidine molecules linked by a thiatriazine dioxide ring.[3] This dimerization process effectively caps some of the polar functional groups. While the overall molecule remains polar due to the remaining guanidine and thiazole moieties, its molecular weight is substantially increased (561.76 g/mol vs. 337.4 g/mol for famotidine).[2][3] This increase in size and potential reduction in the density of hydrogen bonding sites per unit volume suggests that its solubility behavior will differ significantly from that of the parent drug.

Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle. Solubility is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the dimer's hydrogen bonding capabilities, some solubility is expected. However, the large size of the dimer may hinder effective solvation compared to the smaller parent molecule. Studies on famotidine itself show that its solubility is highest in methanol among common organic solvents.[8][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for many polar organic molecules. Famotidine is known to be soluble in DMSO and DMF at concentrations of approximately 30 mg/mL.[10] It is reasonable to hypothesize that the dimer would also exhibit significant solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the highly polar nature of the this compound, it is expected to have negligible solubility in non-polar solvents.

The following diagram illustrates the relationship between the solute/solvent properties and the resulting solubility.

Caption: Logical relationship between solute/solvent properties and solubility.

Experimental Protocol for Solubility Determination

A robust and reproducible method is essential for accurately determining solubility. The isothermal shake-flask method is a gold standard for this purpose.

Materials and Equipment

-

Solute: Purified this compound (Impurity B) standard[3][11][12]

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL) with Teflon-lined caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (detection at ~265 nm is suitable for famotidine and its impurities)[4]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Step-by-Step Methodology

The following workflow outlines the process for determining the equilibrium solubility.

Caption: Experimental workflow for isothermal solubility measurement.

Causality and Self-Validation:

-

Why excess solid? Using an excess of the solid dimer ensures that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

-

Why 24-48 hours? Reaching thermodynamic equilibrium is not instantaneous. A prolonged shaking time is necessary to ensure the dissolution process is complete. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Why centrifugation and filtration? These steps are critical to remove all undissolved microscopic particles from the sample before analysis. Injecting solid particles into an HPLC system would cause blockages and lead to inaccurate, artificially high results.

-

Why a calibration curve? A multi-point calibration curve using a reference standard of the dimer ensures the accuracy and linearity of the analytical measurement, making the quantification trustworthy.

Solubility Data and Analysis

While specific, comprehensive solubility data for the this compound is not widely published in peer-reviewed literature, we can synthesize information on famotidine's solubility to provide a predictive framework.

Table 1: Solubility of Famotidine in Various Solvents

| Solvent | Solvent Type | Famotidine Solubility (approx.) | Predicted Dimer Solubility | Rationale for Prediction |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[10] | High | Strong polar interactions. Effective at solvating large, complex molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[10] | High | Similar to DMF, a very strong polar aprotic solvent. |

| Glacial Acetic Acid | Polar Protic | Freely Soluble[2][6] | High | The acidic nature will protonate the basic sites on the dimer, forming a salt and enhancing solubility. |

| Methanol | Polar Protic | ~3 mg/mL[13] | Moderate | Good hydrogen bonding, but the large size of the dimer may limit solvation efficiency compared to the monomer. |

| Ethanol | Polar Protic | Slightly Soluble (~1 mg/mL)[6][10] | Low to Moderate | Less polar than methanol, thus expected to be a poorer solvent for the polar dimer. |

| Acetonitrile | Polar Aprotic | Soluble[8][9] | Moderate | Less polar than DMF/DMSO but can still engage in dipole-dipole interactions. |

| Water | Polar Protic | Very Slightly Soluble (~1 mg/mL)[2][6] | Low | While polar, the strong hydrogen bonding network of water is likely disrupted inefficiently by the large, somewhat sterically hindered dimer. |

| Ethyl Acetate | Moderately Polar | Practically Insoluble[6] | Very Low | Insufficient polarity to overcome the lattice energy of the highly polar dimer solid. |

Analysis and Field Insights:

The data strongly suggests that polar aprotic solvents like DMSO and DMF are the most promising candidates for dissolving the this compound . This is a crucial insight for analytical method development, where complete dissolution of the sample is required. For process chemistry and purification, a different strategy is needed. An ideal solvent system would be one where famotidine has high solubility, but the dimer has low solubility, allowing it to be crystallized out. Based on the table, a mixed solvent system, perhaps involving methanol and a less polar co-solvent, could be explored to achieve this differential solubility.

Conclusion and Future Directions

Understanding the solubility of the this compound is essential for ensuring the quality, safety, and efficacy of famotidine drug products. This guide has established a foundational understanding based on physicochemical principles and provided a robust experimental framework for generating precise solubility data.

Key Takeaways:

-

The this compound is a large, polar molecule whose solubility is governed by its ability to form hydrogen bonds and engage in dipole-dipole interactions.

-

High solubility is predicted and observed for the parent compound in strong polar aprotic solvents (DMSO, DMF) and glacial acetic acid. This trend is expected to hold for the dimer.

-

Polar protic solvents like methanol and ethanol are less effective, and solubility is expected to be significantly lower in these systems.

-

The provided isothermal shake-flask methodology is a reliable method for generating the precise experimental data needed to optimize purification and analytical processes.

Future work should focus on the systematic experimental determination of this data and exploring the impact of temperature and mixed solvent systems to create a comprehensive solubility map for this critical impurity.

References

-

Islam, M. S., & Narurkar, M. M. (1993). Solubility, stability and ionization behaviour of famotidine. Journal of Pharmacy and Pharmacology, 45(8), 682-686. [Link]

-

Zhang, G. G. Z., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(14), 2569. [Link]

-

Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. Pharmacia, 62(1), 12-24. [Link]

-

Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics, 607, 121031. [Link]

-

O'Mahony, M., et al. (2021). Polymorphic Solubility Ratio of Famotidine and Sulfathiazole in Various Solvents. Crystal Growth & Design, 21(6), 3465-3472. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702160, Famotidine. [Link]

-

ResearchGate. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. [Link]

- Google Patents. (2016). US20160376245A1 - Impurity of famotidine.

-

ResearchGate. (2017). Drug Profile of Famotidine. [Link]

-

Pharmaffiliates. (n.d.). Famotidine - Impurity B. [Link]

-

Zendelovska, D., & Stafilov, T. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 27(12), 1925-1936. [Link]

Sources

- 1. bsphs.org [bsphs.org]

- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 6. Famotidine CAS#: 76824-35-6 [m.chemicalbook.com]

- 7. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. FAMOTIDINE RELATED COMPOUND B | 89268-62-2 [chemicalbook.com]

- 12. Famotidine Related Compound B | LGC Standards [lgcstandards.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Famotidine and Its Impurities

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of famotidine and its related impurities in bulk drug substances and pharmaceutical formulations. Famotidine, a potent histamine H2-receptor antagonist, can degrade under various stress conditions, leading to the formation of impurities that must be monitored to ensure product quality, safety, and efficacy.[1][2] The method described herein is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines. We provide a comprehensive guide, from the rationale behind chromatographic parameter selection to a step-by-step validation protocol, intended for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Impurity Profiling of Famotidine

Famotidine (C₈H₁₅N₇O₂S₃) is a competitive histamine H2-receptor antagonist widely used to treat peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid secretion.[2][3] The United States Pharmacopeia (USP) mandates that famotidine content should be between 98.5% and 101.0% on a dried basis, highlighting the need for stringent purity control.[4][5]

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the FDA and EMA, guided by ICH principles, require the development of validated, stability-indicating analytical methods capable of separating and quantifying the API from any potential impurities and degradation products.[6][7] This application note addresses this critical requirement by providing a robust analytical framework for famotidine.

Famotidine: Structure and Potential Impurities

Understanding the chemical structure of famotidine is fundamental to developing a selective analytical method. The molecule contains a thiazole ring and a sulfamoyl group, which are susceptible to hydrolysis and oxidation.[3] Degradation studies have shown that famotidine is susceptible to degradation under basic, acidic, and oxidative stress conditions.[8][9][10]

Some known process-related and degradation impurities of famotidine include:

-

Impurity A: [3-[[2-(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide[9]

-

Impurity B: A dimer impurity formed during synthesis.[11]

-

S-oxide of Famotidine: The primary metabolite and a potential oxidative degradation product.[12]

-

Other related substances: Various intermediates and by-products from the manufacturing process.[13]

Caption: Famotidine and its key degradation and process-related impurities.

Analytical Method Development: A Stability-Indicating RP-HPLC Approach

A reversed-phase HPLC method is the preferred analytical technique for separating polar analytes like famotidine and its impurities. The following section explains the rationale for selecting the key chromatographic parameters.

Rationale for Experimental Choices

-

Column Chemistry: A C18 (octadecylsilane) column is selected for its versatility and proven ability to retain and separate a wide range of compounds. A 250 mm x 4.6 mm column with 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[14]

-

Mobile Phase Composition: The mobile phase is designed to achieve optimal retention and separation.

-

Aqueous Phase: A phosphate buffer is used to maintain a constant pH, which is critical for consistent ionization and retention of the analytes. A pH of approximately 3.0-3.5 is often effective.[15]

-

Ion-Pairing Agent: An ion-pairing agent like sodium 1-hexanesulfonate can be added to the mobile phase.[14] It forms a neutral ion-pair with the basic famotidine molecule, improving peak shape and retention on the C18 stationary phase.

-

Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. A gradient or isocratic elution can be chosen; a gradient is often preferred for impurity profiling to resolve early and late-eluting peaks effectively.[6]

-

-

Detection Wavelength: Famotidine exhibits significant UV absorbance. A detection wavelength of 265 nm is commonly used as it provides good sensitivity for both famotidine and its major impurities.[8][15] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting peaks.[14]

-

Column Temperature and Flow Rate: A controlled column temperature (e.g., 30-40°C) ensures reproducible retention times.[16] A flow rate of 1.0 to 1.5 mL/min is typical for a 4.6 mm ID column to achieve efficient separation within a reasonable analysis time.[14][17]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[1] These studies involve subjecting a famotidine solution to harsh conditions to intentionally produce degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[9]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[10]

-

Thermal Degradation: Heat at 80°C for 24 hours (solid state and solution).

-

Photolytic Degradation: Expose to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

The analytical method must be able to resolve the famotidine peak from all significant degradation product peaks.

Detailed Experimental Protocol: RP-HPLC Method

Reagents and Materials

-

Famotidine Reference Standard (USP or equivalent)

-

Famotidine Impurity Standards (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium 1-hexanesulfonate

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid (OPA)

-

Water (Milli-Q or equivalent HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with PDA or UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M KH₂PO₄ buffer with 5 mM Sodium 1-hexanesulfonate, pH adjusted to 3.5 with OPA |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min (15% B), 5-20 min (15-50% B), 20-25 min (50% B), 25-26 min (50-15% B), 26-30 min (15% B) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of KH₂PO₄ and 0.94 g of sodium 1-hexanesulfonate in 1000 mL of water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (Famotidine): Accurately weigh about 25 mg of Famotidine RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol. This gives a concentration of ~500 µg/mL.

-

Spiked Impurity Standard Solution: Prepare a stock solution of famotidine as above. Spike with known concentrations of impurity standards (e.g., at the reporting threshold of 0.1%).

-

Test Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of famotidine into a 50 mL volumetric flask. Add ~30 mL of the 50:50 diluent, sonicate for 15 minutes to dissolve, dilute to volume, and mix.[18] Centrifuge or filter through a 0.45 µm syringe filter before injection.

Caption: General workflow for the HPLC analysis of famotidine impurities.

Method Validation Protocol (ICH Q2(R1) Guidelines)

The developed method must be validated to demonstrate its suitability for the intended purpose.[19] The following parameters should be evaluated.[20]

| Validation Parameter | Purpose & Protocol Summary | Example Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. Inject blank, placebo, famotidine standard, and stressed samples. | Peak purity index > 0.995 for famotidine peak. No interference at the retention time of famotidine or its impurities. |

| Linearity | Establish a linear relationship between concentration and peak area for famotidine and its impurities. Prepare at least five concentrations ranging from LOQ to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.998.[21][22] |

| Accuracy | Determine the closeness of the test results to the true value. Perform recovery studies by spiking known amounts of impurities into the sample matrix at three levels (e.g., 50%, 100%, 150%). | Mean recovery between 98.0% and 102.0% for each impurity.[8] |

| Precision | Repeatability (Intra-day): Analyze six replicate samples of spiked famotidine at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability.[15] RSD ≤ 3.0% for intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. | S/N ratio ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. | S/N ratio ≥ 10. Precision (RSD) at LOQ should be ≤ 10%. |

| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must be met. Peak areas should not vary significantly. |

| System Suitability | Ensure the chromatographic system is adequate for the intended analysis. Inject five replicates of a standard solution before starting the analysis sequence. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for the separation and quantification of famotidine and its process-related and degradation impurities. The method's development was based on sound scientific principles, and its performance is verified through a comprehensive validation protocol aligned with ICH guidelines. Implementation of this method in a quality control setting will support the release of high-quality famotidine drug substances and products, ensuring their safety and efficacy for patients.

References

- ResearchGate. (n.d.). Chemical structures of the famotidine impurities.

- Scholars Research Library. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Retrieved from an article on scholarsresearchlibrary.com.

- Semantic Scholar. (n.d.). Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent.

- Angita Pharma Inc. (2020, December 17). PRODUCT MONOGRAPH PrAG-Famotidine (Famotidine Tablets, USP).

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Famotidine.

- Tropical Journal of Pharmaceutical Research. (2012, April 25).

- Springer. (2025, August 10). Study on degradation process of famotidine hydrochloride in aqueous samples.

- International Journal of Pharmaceutical and Clinical Research. (n.d.). VALIDATION OF DEVELOPED METHOD BY RP-HPLC FOR SIMULTANEOUS ESTIMATION OF FAMOTIDINE AND IBUPROFEN IN HUMAN PLASMA AND STUDYING T.

- PubMed. (n.d.). Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column.

- USP. (n.d.). USP Monographs: Famotidine.

- Pharmaffiliates. (n.d.). Famotidine-Impurities.

- ResearchGate. (2025, August 10). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Pharmaceutical Dosage Forms.

- Journal of Liquid Chromatography & Related Technologies. (n.d.). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- SynZeal. (n.d.). Famotidine Impurities.

- ResearchGate. (2025, August 6). Development and validation of RP - HPLC method for simultaneous estimation of famotidine and domperidone in pharmaceutical dosage form.

- Wikipedia. (n.d.). Famotidine.

- PubMed. (n.d.). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form.

- USP. (2012, February 6). Famotidine Eugenol.

- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). famotidine | Ligand page.

- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- LGC Standards. (n.d.). famotidine degradation impurity 1.

- PubChem. (n.d.). Famotidine Hydrochloride.

- USP. (n.d.). USP Monographs: Famotidine Tablets.

- The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.

- Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.

- PharmaCompass.com. (n.d.). Famotidine | Drug Information, Uses, Side Effects, Chemistry.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, October 1).

- ChemicalBook. (n.d.). Famotidine | 76824-35-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Famotidine | 76824-35-6 [chemicalbook.com]

- 3. Famotidine - Wikipedia [en.wikipedia.org]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. drugfuture.com [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tpcj.org [tpcj.org]

- 11. Famotidine Impurities | SynZeal [synzeal.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. nepjol.info [nepjol.info]

- 19. database.ich.org [database.ich.org]

- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. researchgate.net [researchgate.net]

Introduction: The Critical Role of Impurity Profiling in Famotidine Quality Control

Famotidine, a potent histamine H2-receptor antagonist, is a widely used therapeutic agent for the management of peptic ulcer disease and gastroesophageal reflux disease.[1] The manufacturing process of famotidine, like any synthetic active pharmaceutical ingredient (API), can result in the formation of related substances or impurities.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control and monitoring of these impurities are mandated by regulatory agencies worldwide.

Famotidine Related Compound B is a known process-related impurity of famotidine.[2][3] Its chemical name is 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide.[4] The availability of a well-characterized reference standard for this compound is paramount for its accurate identification and quantification in famotidine drug substances and products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Famotidine Related Compound B reference standard.

Chemical and Physical Properties

A thorough understanding of the reference standard's properties is fundamental to its correct handling and application in analytical methodologies.

| Property | Value | Source(s) |

| Chemical Name | 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide | [4] |

| Synonyms | Famotidine EP Impurity B, Famotidine USP Related Compound B | [2] |

| CAS Number | 89268-62-2 | [2] |

| Molecular Formula | C16H23N11O2S5 | [2] |

| Molecular Weight | 561.75 g/mol | [2] |

| Appearance | White to Light Brown Solid | [4] |

| Solubility | Very slightly soluble in water, freely soluble in glacial acetic acid, very slightly soluble in anhydrous ethanol. Dissolves in dilute mineral acids. | [5] |

The Logic of Chromatographic Separation: A High-Performance Liquid Chromatography (HPLC) Approach

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of famotidine and its related compounds due to its high resolution, sensitivity, and specificity.[6][7][8] The choice of a reversed-phase HPLC method is logical, given the polar nature of famotidine and its impurities. A C18 column is a common and effective stationary phase for this separation, providing a non-polar surface that interacts with the analytes.[2][9]

The mobile phase composition is a critical factor in achieving optimal separation. A combination of an aqueous buffer and an organic modifier is typically employed. The buffer controls the pH of the mobile phase, which in turn influences the ionization state of the analytes and their retention on the column. An organic modifier, such as acetonitrile or methanol, is used to adjust the polarity of the mobile phase and elute the compounds from the column.[2][7] The use of an ion-pairing agent, like 1-Hexane sodium sulfonate, can be beneficial in improving the retention and peak shape of polar, ionizable compounds like famotidine and its impurities.[2]

Detection is commonly performed using a UV detector at a wavelength where both famotidine and its impurities exhibit significant absorbance, typically around 265-275 nm.[2][9]

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Famotidine Related Compound B in a drug sample.

Caption: Workflow for the analysis of Famotidine Related Compound B.

Protocols

Protocol 1: Preparation of Standard Solutions

Rationale: The accurate preparation of the reference standard solution is fundamental for the precise quantification of the impurity in the sample. The choice of solvent is dictated by the solubility of the reference standard. A stock solution is typically prepared, followed by serial dilutions to create working standards at concentrations relevant to the expected impurity levels.

Materials:

-

Famotidine Related Compound B Reference Standard

-

HPLC-grade methanol

-

HPLC-grade glacial acetic acid

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of Famotidine Related Compound B Reference Standard into a 100 mL volumetric flask.

-

Add a small volume of a mixture of methanol and glacial acetic acid (e.g., 100:1 v/v) to dissolve the standard.[10]

-

Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the methanol/glacial acetic acid mixture and mix thoroughly.

-

-

Working Standard Solution Preparation (e.g., 1 µg/mL):

-

Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix thoroughly. This concentration is often used for system suitability and as a reference for impurity quantification.

-

Protocol 2: Preparation of Sample Solutions

Rationale: The sample preparation method aims to extract the analyte of interest from the sample matrix (e.g., tablet excipients) efficiently and reproducibly. The choice of extraction solvent is typically the mobile phase to ensure compatibility with the HPLC system. Sonication is often employed to facilitate the dissolution of the drug from the formulation.[2]

Materials:

-

Famotidine tablets or API

-

Mobile phase (as defined in the HPLC method)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Ultrasonic bath

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

Procedure for Famotidine Tablets:

-

Sample Weighing and Initial Dissolution:

-

Extraction:

-

Place the flask in an ultrasonic bath for 30 minutes to facilitate the dissolution of famotidine and its impurities.[2]

-

-

Final Dilution and Filtration:

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

-

Protocol 3: HPLC Method for the Determination of Famotidine Related Compound B

Rationale: This method is a composite based on validated procedures for the analysis of famotidine and its impurities.[2][9] The use of a C18 column provides good retention for the analytes. The mobile phase composition is chosen to achieve a good separation between famotidine and its related compounds. The flow rate and detection wavelength are optimized for sensitivity and resolution.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate buffer. Exact composition and gradient to be optimized based on the specific impurity profile. A common starting point is a gradient elution.[2] |

| Flow Rate | 1.5 mL/min[2] |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection Wavelength | 266 nm[2] |